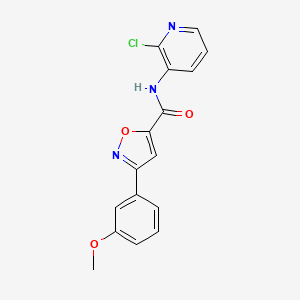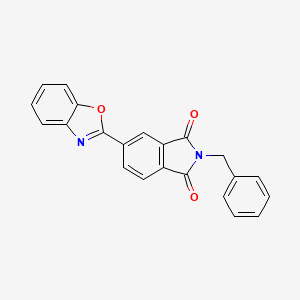![molecular formula C22H27N3O4S B4712707 1-(2-methoxyphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4712707.png)
1-(2-methoxyphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as PPSB and is known for its unique structure and properties. In
Mécanisme D'action
The mechanism of action of PPSB is not yet fully understood. However, it is known to interact with various receptors and enzymes in the body, including the sigma-1 receptor and the acetylcholinesterase enzyme. PPSB has been shown to modulate the activity of these receptors and enzymes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
PPSB has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine, which may contribute to its potential therapeutic effects. PPSB has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PPSB has several advantages for use in lab experiments. It is a highly specific compound that can be used to target specific receptors and enzymes in the body. PPSB is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, PPSB also has some limitations. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, PPSB may have some off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on PPSB. One area of research is to further elucidate its mechanism of action and identify additional targets for its activity. Another area of research is to explore its potential therapeutic applications in the treatment of various diseases. Additionally, PPSB may be useful as a tool in neuroscience research to study the interactions between neurotransmitter receptors and their ligands. Overall, PPSB is a promising compound with many potential applications in scientific research.
Applications De Recherche Scientifique
PPSB has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been studied for its potential use as a drug target for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. PPSB has also been studied for its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter receptors and their interactions.
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-29-21-10-3-2-9-20(21)23-13-15-24(16-14-23)22(26)18-7-6-8-19(17-18)30(27,28)25-11-4-5-12-25/h2-3,6-10,17H,4-5,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBQPYLHINWBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-butylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4712635.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4712649.png)
![2-[4-chloro-2-methyl-5-({[4-(4-morpholinylsulfonyl)phenyl]amino}sulfonyl)phenoxy]acetamide](/img/structure/B4712653.png)
![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4712655.png)
![5-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzylidene}-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4712660.png)
![methyl 4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4712671.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3,5-dimethoxybenzamide](/img/structure/B4712692.png)



![3-ethyl-5-{3-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712724.png)